Bemethyl

Description

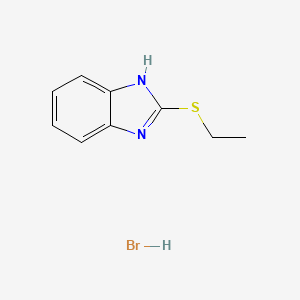

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylsulfanyl-1H-benzimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUKXOMYGPYFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212924 | |

| Record name | Bemethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109628-14-0, 63513-71-3 | |

| Record name | 1H-Benzimidazole, 2-(ethylthio)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109628-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylthio)benzimidazole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ETHYLTHIO)BENZIMIDAZOLE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4SAK8A5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bemethyl's Mechanism of Action on Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemethyl (2-ethylthio-benzimidazole hydrobromide) is a synthetic actoprotector recognized for its capacity to enhance physical and mental performance, particularly under strenuous conditions. A fundamental aspect of its pharmacological activity is the positive modulation of protein synthesis. This document provides a comprehensive technical overview of the current understanding of how this compound influences the synthesis of proteins. While the complete molecular cascade remains an area of active investigation, this guide synthesizes established effects, presents hypothetical signaling pathways based on current knowledge of protein synthesis regulation, and details relevant experimental methodologies.

Core Mechanism of Action: Positive Modulation of Protein Synthesis

The primary mechanism through which this compound exerts its adaptogenic and protective effects is the positive modulation of protein synthesis. This leads to a notable increase in both ribonucleic acid (RNA) and protein levels across various tissues, with pronounced activity in organs characterized by rapid protein turnover, such as the liver and kidneys.[1][2][3][4] It is proposed that this compound does not directly initiate the synthesis of RNA and proteins but rather enhances the efficiency of naturally occurring protein synthesis processes.[2]

A critical consequence of this enhanced protein synthesis is the induction of endogenous antioxidant enzymes. This includes key enzymes like superoxide dismutase (SOD) and catalase, which form a crucial part of the cellular defense against oxidative stress. The upregulation of these protective proteins is a cornerstone of this compound's antioxidant and stress-protective properties. The essential role of de novo protein synthesis in this compound's mechanism is underscored by experiments where its protective effects are nullified by the administration of protein synthesis inhibitors like actinomycin D.

Hypothetical Signaling Pathways

The precise signaling cascades activated by this compound to stimulate protein synthesis have not been fully elucidated. However, based on the known downstream effects and the general principles of translational regulation, several pathways can be hypothesized to be involved. These include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth and protein synthesis in response to various stimuli.

Proposed PI3K/Akt/mTOR Pathway Involvement

The PI3K/Akt/mTOR pathway is a critical regulator of protein synthesis. It is plausible that this compound could activate this pathway, leading to the phosphorylation and activation of downstream effectors that promote translation initiation and elongation.

Proposed MAPK/ERK Pathway Involvement

The MAPK/ERK pathway is another key regulator of protein synthesis, often acting in concert with the PI3K/Akt pathway. Activation of this cascade could contribute to the observed increase in protein synthesis.

Quantitative Data Summary

While the existing literature qualitatively describes an increase in protein synthesis and antioxidant enzyme activity, specific quantitative data is sparse. The following tables present illustrative data based on typical experimental outcomes for compounds with similar actoprotective properties. These are intended to provide a framework for the type of quantitative analysis required in future studies on this compound.

Table 1: Illustrative Effect of this compound on Protein Synthesis Rate in Rat Tissues

| Tissue | Treatment Group | Protein Synthesis Rate (%/day) (Mean ± SD) | Fold Change vs. Control |

| Liver | Control | 45.2 ± 3.8 | - |

| This compound (50 mg/kg) | 63.3 ± 5.1 | 1.40 | |

| Kidney | Control | 38.9 ± 4.2 | - |

| This compound (50 mg/kg) | 50.6 ± 4.9 | 1.30 | |

| Brain | Control | 19.5 ± 2.1 | - |

| This compound (50 mg/kg) | 24.4 ± 2.5 | 1.25 | |

| p < 0.05 vs. Control. Data are hypothetical and for illustrative purposes only. |

Table 2: Illustrative Effect of this compound on Antioxidant Enzyme Activity in Rat Liver

| Enzyme | Treatment Group | Enzyme Activity (U/mg protein) (Mean ± SD) | Fold Change vs. Control |

| Superoxide Dismutase (SOD) | Control | 15.4 ± 1.2 | - |

| This compound (50 mg/kg) | 21.6 ± 1.8 | 1.40 | |

| Catalase (CAT) | Control | 32.8 ± 2.9 | - |

| This compound (50 mg/kg) | 44.3 ± 3.5 | 1.35 | |

| *p < 0.05 vs. Control. Data are hypothetical and for illustrative purposes only. |

Experimental Protocols

The following sections detail generalized methodologies for key experiments to investigate the effect of this compound on protein synthesis.

In Vivo Measurement of Protein Synthesis Rate Using Labeled Amino Acids

This protocol describes a method to quantify the rate of protein synthesis in various tissues of a rat model.

Workflow:

Materials:

-

This compound

-

Rats

-

Labeled amino acid (e.g., [3H]-phenylalanine)

-

Perchloric acid

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge

-

Liquid scintillation counter

Procedure:

-

Animal Treatment: Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to rats.

-

Tracer Administration: After a specified time, inject a flooding dose of the labeled amino acid.

-

Tissue Collection: Euthanize the animals at a precise time point post-injection and rapidly excise and freeze the tissues of interest.

-

Sample Preparation: Homogenize the frozen tissue in perchloric acid to precipitate proteins.

-

Fractionation: Centrifuge the homogenate to separate the protein pellet (containing incorporated label) from the supernatant (containing the free amino acid pool).

-

Analysis: Hydrolyze the protein pellet and measure the radioactivity in both the hydrolysate and the supernatant using liquid scintillation counting.

-

Calculation: The fractional rate of protein synthesis (ks) is calculated as: ks (%/day) = (Sb / Si) * (1 / t) * 100, where Sb is the specific radioactivity of the amino acid in the protein-bound fraction, Si is the specific radioactivity of the amino acid in the intracellular free pool, and t is the time of labeling.

Western Blot Analysis of Antioxidant Enzymes

This protocol outlines the steps to quantify the protein levels of SOD and catalase in tissue lysates.

Workflow:

Materials:

-

Tissue lysates from control and this compound-treated animals

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-SOD, anti-catalase, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize tissues in RIPA buffer and determine protein concentration.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for SOD, catalase, and a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the levels of SOD and catalase to the loading control.

RT-qPCR for mRNA Levels of Antioxidant Enzymes

This protocol details the measurement of mRNA expression levels of genes encoding antioxidant enzymes.

Workflow:

Materials:

-

Tissue samples from control and this compound-treated animals

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for SOD, catalase, and a reference gene

-

Real-time PCR instrument

Procedure:

-

RNA Isolation: Extract total RNA from tissues and assess its integrity and concentration.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

-

Real-time PCR: Perform qPCR using gene-specific primers for the target genes and a reference gene.

-

Data Analysis: Calculate the relative fold change in mRNA expression using the comparative Ct (ΔΔCt) method.

Conclusion

This compound's mechanism of action is intrinsically linked to its ability to positively modulate protein synthesis, leading to an upregulation of RNA and protein levels, including crucial antioxidant enzymes. While the overarching effects are well-documented, the specific molecular signaling pathways that mediate these changes remain to be fully elucidated. The hypothetical pathways and experimental protocols presented in this guide provide a framework for future research aimed at unraveling the detailed molecular mechanisms of this potent actoprotector. A deeper understanding of these pathways will be instrumental in optimizing its therapeutic applications and in the development of novel drugs targeting similar mechanisms.

References

- 1. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The effect of actinomycin D on the synthesis of ribonucleic acid and protein in rat liver parenchymal cells in suspension and liver slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of ribose methylations in ribosomal RNA from diffuse large B-cell lymphoma patients for evaluation of ribosomes as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Ethylthiobenzimidazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-ethylthiobenzimidazole hydrobromide, a benzimidazole derivative also known by its non-proprietary name, bemethyl. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on its chemical structure, physical characteristics, and synthesis. Furthermore, this guide details a key biological activity related to carbohydrate metabolism, providing a signaling pathway diagram for clarity. While comprehensive, it is important to note that specific experimental data for some physical properties, such as melting point and solubility, are not extensively reported in the available scientific literature.

Chemical and Physical Properties

2-Ethylthiobenzimidazole hydrobromide is a white crystalline powder.[1] Its core structure consists of a benzimidazole ring substituted with an ethylthio group at the 2-position, and it is supplied as a hydrobromide salt.[1]

Table 1: General and Physical Properties of 2-Ethylthiobenzimidazole Hydrobromide

| Property | Value | Source(s) |

| IUPAC Name | 2-(ethylthio)-1H-benzimidazole;hydrobromide | [2] |

| Synonyms | This compound, Bemitil, Metaprot, Antihot, Bemithylum, Bemactor | [1] |

| CAS Number | 63513-71-3 | [1] |

| Molecular Formula | C₉H₁₁BrN₂S | |

| Molecular Weight | 259.16 g/mol | |

| Appearance | White powder | |

| Melting Point | Data not available in cited literature | |

| Solubility | Data not available in a quantitative format in cited literature. General solubility information for benzimidazole derivatives suggests solubility in organic solvents. |

Spectroscopic Data

Detailed experimental spectra for 2-ethylthiobenzimidazole hydrobromide are not widely published. However, characteristic spectral features can be inferred from the analysis of its core structures and related benzimidazole derivatives.

Table 2: Representative Spectroscopic Data for Benzimidazole Derivatives

| Technique | Characteristic Features | Source(s) |

| ¹H NMR | Aromatic protons of the benzimidazole ring typically appear in the range of δ 7.0-8.0 ppm. The chemical shifts of the ethyl group protons would be expected in the aliphatic region (δ 1.0-3.5 ppm). For 2-(methylthio)benzimidazole, the methyl protons appear at δ 2.7 ppm. | |

| IR | The IR spectra of benzimidazole derivatives show characteristic bands for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-S stretching. | |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base [C₉H₁₀N₂S]⁺ and/or the protonated molecule [C₉H₁₁N₂S]⁺. |

Experimental Protocols

Synthesis of 2-Ethylthiobenzimidazole Hydrobromide

The synthesis of 2-ethylthiobenzimidazole hydrobromide is typically a two-step process involving the S-alkylation of 2-mercaptobenzimidazole followed by salt formation with hydrobromic acid.

Step 1: Synthesis of 2-(Ethylthio)benzimidazole (Free Base)

-

Materials: 2-Mercaptobenzimidazole, ethyl bromide (or other suitable ethylating agent), a base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., ethanol or isopropanol).

-

Procedure:

-

Dissolve 2-mercaptobenzimidazole in the chosen solvent in a reaction vessel.

-

Add a stoichiometric amount of the base to the solution and stir until it is completely dissolved.

-

Slowly add the ethylating agent to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off any inorganic salts that have precipitated.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(ethylthio)benzimidazole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Formation of the Hydrobromide Salt

-

Materials: Purified 2-(ethylthio)benzimidazole, hydrobromic acid, and a suitable solvent (e.g., isopropanol or ethanol).

-

Procedure:

-

Dissolve the purified 2-(ethylthio)benzimidazole in a minimal amount of the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid to the cooled solution with continuous stirring.

-

The 2-ethylthiobenzimidazole hydrobromide salt will precipitate out of the solution. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Biological Activity and Signaling Pathway

2-Ethylthiobenzimidazole hydrobromide, also known as this compound, has been studied for its effects on carbohydrate metabolism, particularly in the context of liver cirrhosis. Research in a rat model of cirrhosis has shown that this compound administration leads to a decrease in the activity of glycogen synthase and an increase in the activities of glycogen phosphorylase and glucose-6-phosphatase in the liver. This modulation of key enzymes in glycogen metabolism suggests a potential therapeutic role in conditions with altered glucose homeostasis.

The diagram below illustrates the logical relationship of how 2-ethylthiobenzimidazole hydrobromide influences the core enzymes of glycogen metabolism based on the available research.

Caption: Influence of 2-Ethylthiobenzimidazole Hydrobromide on Glycogen Metabolism Enzymes.

The following diagram illustrates a simplified workflow for the synthesis and characterization of 2-ethylthiobenzimidazole hydrobromide.

Caption: Experimental Workflow for Synthesis and Characterization.

Conclusion

2-Ethylthiobenzimidazole hydrobromide is a compound of interest with established synthetic routes and known biological activity related to the modulation of key enzymes in carbohydrate metabolism. While a comprehensive profile of its chemical and physical properties is still emerging, this guide provides a foundational understanding for researchers and professionals. Further studies are warranted to fully characterize its physical properties, such as melting point and solubility, and to further elucidate its pharmacological mechanisms of action.

References

Bemethyl as a synthetic adaptogen versus natural adaptogens

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Adaptogens are a class of substances purported to enhance the body's ability to resist and adapt to physical, chemical, and biological stress. While the concept has its roots in traditional medicine with the use of various plant-based compounds, modern pharmacology has seen the development of synthetic adaptogens. This technical guide provides a comparative analysis of the synthetic actoprotector, bemethyl, and three well-characterized natural adaptogens: Rhodiola rosea, Panax ginseng, and Withania somnifera (Ashwagandha). This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their mechanisms of action, quantitative effects from preclinical and clinical studies, and the experimental methodologies used in their evaluation.

Core Mechanisms of Action

Adaptogens exert their effects through various mechanisms, often involving the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and modulation of key stress mediators. While natural adaptogens are complex mixtures of bioactive compounds that act on multiple targets, synthetic adaptogens like this compound have a more targeted, though not fully elucidated, mechanism.

This compound

This compound (2-ethylthiobenzimidazole hydrobromide) is a synthetic actoprotector developed to enhance physical and mental performance under extreme conditions.[1] Its primary mechanism is believed to be the positive modulation of protein and RNA synthesis in various tissues, including the brain, liver, and kidneys.[2][3] This upregulation of protein synthesis is thought to enhance the body's repair and adaptation processes. Additionally, this compound exhibits antioxidant properties by inducing the synthesis of antioxidant enzymes and has antihypoxic effects, improving cellular function in low-oxygen environments.[1]

Natural Adaptogens

Natural adaptogens contain a variety of bioactive compounds that contribute to their overall effect.

-

Rhodiola rosea : The primary bioactive compounds are salidroside and rosavins. Rhodiola rosea is known to modulate the HPA axis, influencing the levels of stress hormones such as cortisol.[4] It also impacts neurotransmitter systems and may enhance cellular energy metabolism.

-

Panax ginseng : The main active components are ginsenosides. These compounds have been shown to have neuroprotective effects, modulate neurotransmitter pathways, and influence the HPA axis. Panax ginseng also exhibits anti-inflammatory and antioxidant properties.

-

Withania somnifera (Ashwagandha) : The key bioactive constituents are withanolides. Ashwagandha is recognized for its ability to reduce stress and anxiety by modulating the HPA axis and reducing cortisol levels. It also exhibits anti-inflammatory and neuroprotective effects.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies on this compound and the selected natural adaptogens. It is important to note that direct comparative clinical trials are limited, and the data is synthesized from individual studies.

Table 1: this compound - Effects on Performance

| Outcome Measure | Dosage Range | Study Duration | Notable Results |

| Physical Working Capacity | 250-500 mg/day | 5-20 days | Reported to enhance physical and mental work capacity, with some sources claiming up to a 200% increase under extreme conditions. |

| Mental Performance | Not specified | Not specified | Improves reaction time and intellectual processes. |

| Recovery | Not specified | Not specified | Accelerates recovery processes after high exertion. |

Note: Much of the quantitative data for this compound comes from older, Soviet-era research and may not meet modern clinical trial standards. More recent, publicly accessible, placebo-controlled studies with detailed quantitative outcomes are scarce.

Table 2: Natural Adaptogens - Effects on Stress, Anxiety, and Cognitive Function

| Adaptogen | Key Outcome Measures | Dosage Range | Study Duration | Notable Results |

| Ashwagandha | Hamilton Anxiety Rating Scale (HAM-A), Depression, Anxiety, and Stress Scale - 21 (DASS-21), Serum Cortisol | 240-1,250 mg/day | 6-8 weeks | Statistically significant reduction in HAM-A and DASS-21 scores; significant reduction in morning cortisol levels. |

| Panax Ginseng | Perceived Stress Scale (PSS), Beck Depression Inventory (BDI), Cambridge Neuropsychological Test Automated Battery (CANTAB) | 200 mg/day - 4.5 g/day | 3-12 weeks | Significant improvements in PSS and BDI scores; fewer errors in visual memory tasks and shorter response latencies in spatial planning tests. |

| Rhodiola Rosea | Time to Exhaustion, Reaction Time, Mental Fatigue | 50-660 mg/day | 20 days - 4 weeks | Significant improvements in physical fitness, neuro-motoric functions, and mental performance; reduction in mental fatigue and improved sleep patterns. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the study of these adaptogens.

Preclinical Models (Rodents)

-

Drug Administration:

-

This compound: Typically administered orally (intragastrically) at doses ranging from 25 mg/kg to 330 mg/kg in rats.

-

Natural Adaptogen Extracts: Administered orally via gavage. Doses vary depending on the extract and the specific bioactives.

-

-

Forced Swim Test (FST):

-

Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) filled with water (23-25°C) to a level where the animal cannot touch the bottom.

-

Procedure: Mice are typically subjected to a single 6-minute session, with the first 2 minutes for habituation and the last 4 minutes for scoring. Rats may undergo a 15-minute pre-test followed by a 5-minute test 24 hours later.

-

Measures: The primary measure is immobility time, with a decrease indicating an antidepressant-like or adaptogenic effect. Other behaviors like swimming and climbing can also be scored.

-

Human Clinical Trials

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Participants: Healthy adults reporting stress or fatigue, or specific patient populations (e.g., individuals with mild cognitive impairment).

-

Intervention:

-

Dosage: As specified in Table 2.

-

Duration: Typically ranges from a few weeks to several months.

-

-

Outcome Assessment:

-

Psychometric Questionnaires: Standardized scales such as HAM-A, DASS-21, PSS, and BDI are used to measure changes in mood and perceived stress.

-

Cognitive Function Tests: Computerized test batteries like CANTAB are used to assess various cognitive domains, including memory, attention, and executive function.

-

Biochemical Markers: Blood or saliva samples are collected to measure levels of stress hormones (e.g., cortisol) and other relevant biomarkers.

-

Physical Performance Tests: Measures such as time to exhaustion on a cycle ergometer are used to assess physical endurance.

-

Signaling Pathways and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways for this compound and the natural adaptogens.

This compound: Proposed Metabolic Pathway

References

In-Depth Technical Guide to the Pharmacological Profile and Toxicology of Bemethyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemethyl (2-ethylthiobenzimidazole hydrobromide) is a synthetic actoprotector with a multifaceted pharmacological profile, demonstrating antihypoxic, antioxidant, and potential nootropic effects. Its primary mechanism of action is believed to involve the activation of the cell genome, leading to enhanced RNA and protein synthesis. This guide provides a comprehensive overview of the pharmacological properties and toxicological data available for this compound, intended to inform research and development activities. The information is presented with a focus on quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Pharmacological Profile

Mechanism of Action

This compound's pharmacological effects are primarily attributed to its ability to stimulate the synthesis of RNA and proteins in various tissues, including skeletal muscle, brain, liver, and kidneys.[1][2] This upregulation of protein synthesis is thought to be the foundation of its actoprotective and adaptogenic properties. The chemical structure of this compound, bearing a resemblance to the purine bases adenine and guanine, is hypothesized to facilitate its interaction with the cell's genetic machinery.[1]

The enhanced protein synthesis includes the induction of antioxidant enzymes, which contributes to its protective effects against oxidative stress.[3] Additionally, this compound promotes the formation of ATP and gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources like lactate and amino acids, which is crucial for energy production during strenuous activity.[1]

Pharmacodynamics

This compound exhibits a range of pharmacodynamic effects that contribute to its profile as a performance-enhancing and protective agent:

-

Actoprotective Effects: this compound enhances the body's resistance to physical stress and fatigue without increasing oxygen consumption or heat production. This is achieved by optimizing energy metabolism and accelerating recovery processes.

-

Antihypoxic Effects: The compound improves the body's tolerance to hypoxic conditions, making it beneficial in high-altitude environments or situations with reduced oxygen availability.

-

Antioxidant Effects: this compound demonstrates antioxidant properties by enhancing the activity of the body's natural antioxidant defense systems.

-

Nootropic Effects: Some evidence suggests that this compound may possess nootropic (cognitive-enhancing) properties, potentially by improving metabolic processes in the brain.

Pharmacokinetics

Studies in rats have provided initial insights into the pharmacokinetic profile of this compound. Following oral administration, the drug is rapidly absorbed, reaching maximum plasma concentrations within approximately one hour. The elimination of this compound from the blood appears to follow a biexponential pattern.

This compound undergoes extensive metabolism, with only a very small fraction (around 0.56%) of the unchanged drug excreted in the urine. This indicates significant first-pass metabolism in the liver. In long-term administration studies in rats, this compound has shown a tendency to accumulate in tissues, with a 1.38-fold increase in the brain and a 1.68-fold increase in skeletal muscles.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Species | Reference |

| Time to MaximumConcentration (Tmax) | ~1 hour | Oral | Rat | |

| Urinary Excretion(unchanged drug) | 0.56% | Oral | Rat | |

| Tissue Accumulation(Long-term, Brain) | 1.38-fold increase | Oral | Rat | |

| Tissue Accumulation(Long-term, Skeletal Muscle) | 1.68-fold increase | Oral | Rat |

Toxicology

A comprehensive toxicological evaluation is essential for any compound intended for human use. The available data on this compound's toxicology is summarized below.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common measure of acute toxicity.

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 581.48 (350.17 - 965.57) |

Subchronic and Chronic Toxicity

No specific No-Observed-Adverse-Effect Level (NOAEL) from a 90-day or chronic toxicity study for this compound has been identified in the reviewed literature. However, general protocols for such studies in rodents are well-established and would be critical for further development.

Genotoxicity

Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential adverse effects of a drug on major physiological systems.

-

Cardiovascular System: No specific cardiovascular safety pharmacology data for this compound from studies such as telemetry in dogs were found. Such studies are crucial to assess effects on heart rate, blood pressure, and cardiac intervals.

-

Respiratory System: Similarly, no specific data from respiratory function studies in rodents using techniques like whole-body plethysmography were identified for this compound. These studies would be necessary to evaluate potential effects on respiratory rate and tidal volume.

-

Central Nervous System: A Functional Observational Battery (FOB) is a standard assessment for potential neurotoxic effects. While a specific FOB study for this compound was not found, this would be a required component of a full safety evaluation.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments relevant to the pharmacological and toxicological assessment of this compound.

Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats.

Methodology:

-

Animals: Male Wistar rats.

-

Administration: A single oral dose of 330 mg/kg of this compound.

-

Sample Collection: Blood samples are collected at various time points post-administration via tail vein or other appropriate methods. Urine is collected over a 24-hour period.

-

Analysis: Plasma and urine concentrations of this compound and its metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Parameters Calculated: Key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life are calculated from the plasma concentration-time data.

Forced Swimming Test (Actoprotective Effect)

Objective: To evaluate the actoprotective (anti-fatigue) effects of this compound in rodents.

Methodology:

-

Animals: Mice or rats.

-

Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Animals are pre-treated with this compound or a vehicle control at a specified time before the test.

-

Each animal is placed individually into the water-filled cylinder.

-

The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).

-

-

Endpoint: A significant decrease in the duration of immobility in the this compound-treated group compared to the control group indicates an actoprotective effect.

Antioxidant Activity Assays (SOD and Catalase)

Objective: To determine the effect of this compound on the activity of antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT).

Methodology:

-

Sample Preparation: Tissue homogenates (e.g., from liver or brain) from animals treated with this compound or vehicle are prepared.

-

SOD Activity Assay:

-

The assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

The absorbance is measured spectrophotometrically, and the percentage of inhibition is used to calculate SOD activity.

-

-

Catalase Activity Assay:

-

This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

-

The decrease in H2O2 concentration is monitored spectrophotometrically at 240 nm.

-

-

Endpoint: An increase in the activity of SOD and/or CAT in the tissues of this compound-treated animals compared to controls would indicate an enhancement of the antioxidant defense system.

Ames Test (Mutagenicity)

Objective: To assess the mutagenic potential of this compound using a bacterial reverse mutation assay.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The bacteria are then plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Test

Objective: To evaluate the potential of this compound to cause chromosomal damage in vivo.

Methodology:

-

Animals: Mice or rats.

-

Administration: Animals are treated with this compound at multiple dose levels, typically via oral gavage. A positive control (a known clastogen) and a vehicle control are also included.

-

Sample Collection: Bone marrow is collected from the femur or tibia at specified time points after treatment (e.g., 24 and 48 hours).

-

Slide Preparation and Analysis:

-

Bone marrow smears are prepared on microscope slides.

-

The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

The number of micronucleated PCEs (MN-PCEs) per a set number of PCEs (e.g., 2000) is counted under a microscope.

-

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the this compound-treated groups compared to the vehicle control group indicates clastogenic or aneugenic activity.

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are not yet fully elucidated. However, based on its known pharmacological actions, several pathways are likely to be involved.

Protein Synthesis and mTOR Signaling

This compound's primary effect of enhancing protein synthesis suggests a potential interaction with the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. Activation of the mTOR pathway is crucial for skeletal muscle hypertrophy.

Caption: Proposed involvement of this compound in the mTOR signaling pathway to enhance protein synthesis.

Antioxidant Response and Nrf2 Signaling

The antioxidant effects of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Caption: Hypothesized activation of the Nrf2 antioxidant response pathway by this compound.

Hypoxia Response and HIF-1α Signaling

This compound's antihypoxic effects could be linked to the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. HIF-1α is a key transcription factor that orchestrates the cellular response to low oxygen conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional activation of antioxidant gene expression by Nrf2 protects against mitochondrial dysfunction and neuronal death associated with acute and chronic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Bemethyl and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis of Bemethyl (2-ethylthiobenzimidazole) and its structural analogs and derivatives. It covers the core synthetic pathways, detailed experimental protocols, and the biological context of these compounds, including their proposed mechanism of action and metabolic fate. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized using diagrams in the DOT language.

Core Synthesis of the Benzimidazole-2-thione Scaffold

The foundational step for synthesizing this compound and its S-alkylated analogs is the preparation of the 2-mercaptobenzimidazole (also known as benzimidazole-2-thione) precursor. This is most commonly achieved through a condensation reaction.

The established method involves the condensation of o-phenylenediamine with carbon disulfide.[1] This reaction is typically catalyzed by a base like potassium hydroxide and is carried out in a solvent such as ethanol.[1] The process proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes to create the stable 2-mercaptobenzimidazole ring system.[1]

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole

This protocol describes a common laboratory procedure for synthesizing the key precursor.

-

Materials:

-

o-Phenylenediamine

-

Carbon Disulfide (CS₂)

-

Absolute Ethanol

-

Potassium Hydroxide (KOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH, 10% solution)

-

-

Procedure:

-

Dissolve o-phenylenediamine (e.g., 5.0 g, 0.083 mol) in absolute ethanol (75 ml).[2]

-

Add carbon disulfide (35 ml) to the solution.[2]

-

For reactions requiring elevated temperature and pressure, transfer the mixture to a stainless-steel autoclave.

-

Heat the sealed mixture in a sand bath at approximately 150°C for 15 hours.

-

After cooling, transfer the mixture to a beaker and add a 10% sodium hydroxide solution to dissolve any unreacted o-phenylenediamine.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the 2-mercaptobenzimidazole.

-

Filter the resulting solid, dry it, and recrystallize from an ethanol/water mixture to obtain the purified product.

-

Synthesis of this compound and S-Alkyl Derivatives via S-Alkylation

The primary route to this compound and its structural analogs is the S-alkylation of the 2-mercaptobenzimidazole precursor. This nucleophilic substitution reaction targets the sulfur atom of the thione group.

The process involves deprotonating the thiol group with a base (e.g., sodium hydroxide, potassium carbonate) in a suitable solvent (e.g., ethanol, DMF), followed by the addition of an alkylating agent, such as an alkyl halide (e.g., ethyl bromide for this compound synthesis). To enhance stability and bioavailability, the resulting free base is often converted into a hydrobromide salt by treatment with hydrobromic acid.

Experimental Protocol: S-Alkylation and Salt Formation (General)

This protocol outlines the key steps for synthesizing 2-alkylthio-benzimidazole derivatives.

-

Materials:

-

2-Mercaptobenzimidazole

-

Alkyl Halide (e.g., ethyl bromide, benzyl chloride)

-

Base (e.g., NaOH, K₂CO₃)

-

Solvent (e.g., Absolute Ethanol, DMF)

-

Hydrobromic Acid (HBr)

-

Isopropanol or Ethanol

-

-

Procedure (S-Alkylation):

-

In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) in the chosen solvent (e.g., ethanol).

-

Add a stoichiometric equivalent of a base (e.g., NaOH) and stir until fully dissolved.

-

Add a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) to the mixture.

-

Heat the mixture to reflux for several hours (typically 4-7 hours), monitoring the reaction's progress via Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture. Filter off any inorganic salt precipitate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude free base by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

-

-

Procedure (Salt Formation):

-

Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid with continuous stirring.

-

The hydrobromide salt will precipitate. Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry.

-

Quantitative Data on Derivative Synthesis

The S-alkylation method is versatile, allowing for the synthesis of a wide range of derivatives by varying the alkylating agent. The choice of reactants, base, and solvent system can influence reaction times and yields.

| Derivative Name | Alkylating Agent | Base | Solvent | Yield (%) | M.P. (°C) | Reference |

| This compound (2-ethylthio-1H-benzimidazole) | Ethyl bromide | NaOH | Ethanol | - | - | |

| 2-(Methylthio)benzimidazole | Methyl iodide | - | Basic conditions | - | - | |

| 2-(Benzylthio)-1H-benzimidazole | Benzyl chloride | K₂CO₃ | Ethanol | 62% | 181-182 | |

| Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | Ethyl bromoacetate | K₂CO₃ | Acetone | 77% | - | |

| 2-(Phenethylthio)-1H-benzo[d]imidazole | (2-Bromoethyl)benzene | KOH | Acetonitrile | - | - | |

| 2-(Butylthio)-1H-benzo[d]imidazole | 1-Bromobutane | Triethylamine | Acetone | - | - |

Biological Context: Mechanism of Action and Metabolism

Understanding the synthesis of this compound derivatives is closely linked to their biological function and fate in the body. The derivatives produced through metabolism can inform the design of new synthetic analogs with altered pharmacological profiles.

Proposed Signaling Pathway

This compound's primary mechanism of action is believed to be the activation of the cell genome, leading to a positive modulation of RNA and protein synthesis in various tissues. This structural similarity of the benzimidazole core to natural purines may explain its influence on gene expression. A significant downstream effect of this increased protein synthesis is the induction of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which contributes to its stress-protective effects.

Metabolic Pathways and Derivatives

This compound undergoes extensive biotransformation, primarily in the liver, leading to the formation of several derivatives. The main metabolic pathways include:

-

Oxidation: The ethylthio group is oxidized to form this compound sulfoxide and further to this compound sulfone.

-

Conjugation: A significant pathway involves conjugation with glutathione, which is a key process for the detoxification of xenobiotics. This ultimately leads to the formation of a benzimidazole–acetylcysteine conjugate, which is the most abundant metabolite found in rat urine.

These metabolic modifications are crucial as they produce new structural derivatives and influence the compound's overall biological activity and elimination from the body.

References

Bemethyl's Role in Activating Cellular Genome and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemethyl (2-ethylthiobenzimidazole hydrobromide) is a synthetic actoprotector that enhances the body's resistance to extreme physical and environmental stress. A core component of its mechanism of action is the activation of the cellular genome, leading to a positive modulation of RNA and protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's effects on genomic activation and RNA synthesis, with a focus on its impact on the antioxidant response system. Quantitative data from preclinical studies are summarized, detailed experimental protocols are provided, and the key signaling pathways are visualized to offer a thorough resource for research and development professionals.

Core Mechanism of Action: Genomic Activation and Protein Synthesis

Quantitative Data on Gene and Protein Expression

Table 1: Effect of this compound on Antioxidant Enzyme Activity in Rat Liver under Acute Hypoxia

| Parameter | Control (Hypoxia) | This compound (25 mg/kg) + Hypoxia | Outcome |

| Reduced Glutathione (GSH) Content | Decreased | Decrease Prevented | |

| Glutathione Reductase Activity | Decreased | Decrease Prevented | |

| Glutathione Peroxidase Activity | Decreased | Decrease Prevented |

Note: This study demonstrated a qualitative prevention of decrease rather than providing specific fold-change increases from a normoxic baseline. The effect was attributed to the enhanced synthesis of these enzymes.

Signaling Pathways

The precise signaling cascades through which this compound activates the cellular genome are not yet fully elucidated. However, based on its known effects on upregulating antioxidant enzymes, a primary hypothesized pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of its target genes, initiating their transcription. This compound may directly or indirectly induce this dissociation, leading to the observed increase in antioxidant enzyme synthesis.

Caption: Hypothesized Nrf2-ARE signaling pathway activation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on cellular genome activation and RNA/protein synthesis.

Animal Studies for In Vivo Analysis

A common experimental model involves the administration of this compound to rats, followed by the analysis of tissues of interest (e.g., liver, brain, muscle).

-

Animal Model: Male Wistar rats (200-250g).

-

Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Drug Administration: this compound is dissolved in sterile saline and administered intraperitoneally (i.p.) or orally (gavage) at doses ranging from 25 mg/kg to 330 mg/kg, depending on the study's objectives. Control animals receive an equivalent volume of the vehicle (saline).

-

Tissue Collection: At a predetermined time point after this compound administration (e.g., 30 minutes, 1 hour, 24 hours), animals are euthanized, and tissues of interest are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Caption: General workflow for in vivo animal studies of this compound.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the quantification of mRNA levels of target genes (e.g., Sod1, Cat, Gpx1, Gsr) in tissue samples.

-

RNA Isolation: Total RNA is extracted from approximately 30-50 mg of frozen tissue using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

-

qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with SYBR Green or probe-based detection chemistry. Gene-specific primers are designed to amplify a 100-200 bp fragment of the target cDNA. The expression levels are normalized to a stable housekeeping gene (e.g., Gapdh, Actb). The 2-ΔΔCt method is used to calculate the fold change in gene expression between the this compound-treated and control groups.

Western Blotting for Protein Quantification

This protocol is for the quantification of protein levels of target enzymes (e.g., SOD1, CAT, GPx1, GSR) in tissue samples.

-

Protein Extraction: Frozen tissue samples (50-100 mg) are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The homogenates are centrifuged at 12,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are denatured, separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific to the target protein overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system. The band intensities are quantified using densitometry software. The expression levels of the target proteins are normalized to a loading control protein (e.g., GAPDH, β-actin).

Antioxidant Enzyme Activity Assays

These assays measure the functional activity of key antioxidant enzymes in tissue homogenates.

-

Superoxide Dismutase (SOD) Activity Assay: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is measured at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

-

Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in absorbance at 240 nm due to the consumption of H₂O₂ is monitored. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Glutathione Peroxidase (GPx) Activity Assay: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Conclusion

This compound's role in activating the cellular genome and enhancing RNA and protein synthesis is a cornerstone of its adaptogenic and protective properties. The available evidence strongly suggests that a key mechanism of action is the upregulation of the Nrf2-ARE signaling pathway, leading to increased expression of a suite of antioxidant enzymes. While the precise molecular triggers for this activation require further investigation, the downstream effects on the cellular antioxidant defense system are evident. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds in conditions associated with oxidative stress and cellular dysfunction. Further quantitative studies are warranted to fully elucidate the dose-response relationships and the broader impact of this compound on the transcriptome and proteome.

References

Biotransformation Pathways and Metabolites of Bemethyl in vivo: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the metabolic fate of Bemethyl (also known as Bemitil), a synthetic actoprotector. It details the primary biotransformation pathways, identifies key metabolites, presents quantitative pharmacokinetic data, and outlines the experimental methodologies used for these determinations.

Introduction

This compound (2-ethylthiobenzimidazole hydrobromide) is a synthetic compound recognized for its actoprotective and adaptogenic properties, enhancing physical and mental performance, particularly under strenuous conditions[1]. Its pharmacological profile also includes antihypoxant, antioxidant, and antimutagenic effects[1][2]. Understanding the biotransformation of this compound is critical for elucidating its complete pharmacokinetic and pharmacodynamic profile, assessing its safety, and guiding further drug development. This compound undergoes extensive metabolism, primarily in the liver, with very little of the parent compound being excreted unchanged[1][3]. This guide synthesizes the current knowledge on its metabolic pathways and resulting metabolites.

Biotransformation Pathways of this compound

The biotransformation of this compound is complex, involving both Phase I functionalization and Phase II conjugation reactions. Studies, primarily in rats, have identified nine potential metabolites, indicating a multifaceted metabolic process. The main pathways include oxidation of the ethylthio group and conjugation of the benzimidazole ring structure.

Phase I Metabolism: Oxidation

Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, this primarily involves oxidation reactions catalyzed by the Cytochrome P450 (CYP) enzyme system.

-

Sulfoxidation: The sulfur atom in the ethylthio side chain is oxidized to form sulfoxide and sulfone derivatives.

-

Hydroxylation: A hydroxyl group can be introduced onto the molecule.

In silico modeling has predicted the involvement of several CYP isozymes in these oxidative transformations, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP3A4.

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which typically increases water solubility and facilitates excretion.

-

Glucuronidation: this compound or its hydroxylated metabolites can be conjugated with glucuronic acid, a pathway catalyzed by uridine 5'-diphospho-glucuronosyltransferase (UGT). In humans, this compound glucuronide is a major urinary metabolite. A hydroxylated this compound glucuronide has also been detected in rats.

-

Glutathione Conjugation: A significant pathway involves the conjugation with glutathione (GSH), which subsequently undergoes further processing to form an N-acetylcysteine conjugate (mercapturic acid). This pathway is often associated with the detoxification of xenobiotics. The initial step is catalyzed by glutathione S-transferase (GST).

-

Sulfation: The hydroxylated metabolite of this compound can also undergo sulfation, catalyzed by sulfotransferase (SULT) enzymes.

The diagram below illustrates the proposed metabolic pathways for this compound.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic data for this compound in humans is limited. Most available information comes from animal studies or focuses on qualitative metabolite identification. The following tables summarize the available quantitative data.

Table 1: Human Pharmacokinetic & Excretion Data

| Parameter | Analyte(s) | Population | Key Findings | Reference(s) |

|---|

| Urinary Metabolites | Parent compound and glucuronide conjugate | Healthy Volunteers | The glucuronide conjugate is more abundant and has a longer detection window (up to 78 hours vs. 58 hours for parent). | |

Table 2: Animal Pharmacokinetic Parameters for this compound

| Parameter | Value | Species | Route of Administration | Notes | Reference(s) |

|---|---|---|---|---|---|

| Time to Maximum Concentration (Tmax) | ~ 1 hour | Rat | Oral & Intravenous | Elimination follows biexponential kinetics. | |

| Unchanged Drug in Urine | 0.56% of total excreted drug | Rat | Oral & Intravenous | Indicates extensive first-pass metabolism. | |

| Tissue Accumulation (Long-term) | 1.38-fold increase in brain, 1.68-fold in skeletal muscle | Rat | Oral | Suggests accumulation in tissues with prolonged administration. |

| Pharmacokinetic Profile | Tmax: 1.5 hCmax: 35.1 ± 7.1 ng/mLAUC(0-t): 105.2 ± 22.3 ng·h/mL | Rabbit | Oral (25 mg) | Data from a new formulation study. | |

Table 3: Animal Pharmacokinetic Parameters for this compound Metabolite

| Parameter | Value | Species | Route of Administration | Notes | Reference(s) |

|---|

| Pharmacokinetic Profile | Tmax: 1.5 hCmax: 10.3 ± 2.6 ng/mLAUC(0-t): 43.1 ± 11.2 ng·h/mL | Rabbit | Oral (25 mg) | Analyte: 2-ethylthio-N-hydroxymethylbenzimidazole. | |

Experimental Protocols

The identification and quantification of this compound and its metabolites have been accomplished using various experimental designs and analytical techniques.

Metabolite Identification in Rats

-

Objective: To identify the major urinary metabolites of this compound.

-

Methodology:

-

Subjects: Male Wistar rats.

-

Dosing: A single high oral dose of 330 mg/kg of this compound was administered to facilitate the detection of a wide range of metabolites.

-

Sample Collection: Urine was collected over a 24-hour period post-administration.

-

Sample Preparation: Urine samples were prepared for analysis using a study-specific procedure, likely involving centrifugation and/or solid-phase extraction.

-

Analytical Technique: High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-MS/HRMS) was used for the separation and identification of metabolites.

-

Pharmacokinetic Analysis in Rabbits

-

Objective: To simultaneously determine the pharmacokinetic profiles of this compound and its primary metabolite.

-

Methodology:

-

Subjects: Male chinchilla rabbits.

-

Dosing: A single oral dose of a new 25 mg formulation of this compound was administered.

-

Sample Collection: Blood samples were collected from the marginal ear vein at multiple time points (0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours) post-dosing. Plasma was separated by centrifugation and stored at -70°C.

-

Sample Preparation: Protein precipitation with acetonitrile was used to extract the analytes from plasma samples.

-

Analytical Technique: A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was employed. Chromatographic separation was achieved on a C18 column with a gradient mobile phase. Detection was performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

The general workflow for these types of in vivo metabolism studies is outlined in the diagram below.

Associated Signaling Pathways

While the primary focus of this guide is on biotransformation, it is relevant to note that this compound's pharmacological effects, particularly its antioxidant properties, are linked to specific signaling pathways. It is proposed that this compound does not directly scavenge free radicals but rather upregulates the body's endogenous antioxidant systems.

-

Nrf2 Pathway Activation: this compound is suggested to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including superoxide dismutase (SOD) and catalase.

The diagram below shows a simplified representation of this proposed mechanism.

Conclusion and Future Directions

This compound undergoes extensive biotransformation through oxidation and conjugation pathways, leading to a variety of metabolites. In rats, nine metabolites have been identified, with an N-acetylcysteine conjugate being the most abundant in urine. In humans, a glucuronide conjugate appears to be a primary metabolite with a longer detection window than the parent drug. The low urinary excretion of unchanged this compound (0.56% in rats) underscores the importance of its metabolism in its overall disposition and clearance.

For drug development professionals, the significant first-pass metabolism suggests that metabolite profiling is crucial for a comprehensive safety assessment. The long-term tissue accumulation observed in animal studies also warrants further investigation in chronic dosing regimens.

Future research should focus on:

-

Obtaining detailed, quantitative pharmacokinetic data in humans to establish robust dosing guidelines and better understand inter-individual variability.

-

A complete characterization of the pharmacological activity of this compound's major metabolites to determine their contribution to the overall therapeutic and toxicological profile.

-

Definitive identification of the specific human CYP450 isozymes responsible for this compound's metabolism to predict and manage potential drug-drug interactions.

References

Cellular Mechanisms of Bemethyl as an Actoprotector: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemethyl (2-ethylthiobenzimidazole hydrobromide) is a synthetic compound classified as an actoprotector, a class of drugs that enhance physical and mental performance, particularly under extreme conditions.[1] Its pharmacological profile also encompasses antihypoxant, antioxidant, and antimutagenic properties.[1] Developed in the 1970s, this compound has been utilized to improve endurance and accelerate recovery following strenuous exertion. This guide provides a comprehensive overview of the cellular and molecular mechanisms underlying this compound's actoprotective effects, consolidating current knowledge, quantitative data, and detailed experimental protocols for research and development professionals.

Core Cellular Mechanism: Upregulation of Protein and RNA Synthesis

The primary mechanism of this compound's action is the positive modulation of protein and ribonucleic acid (RNA) synthesis.[2] Due to its structural similarity to the purine bases adenine and guanine, it is hypothesized that this compound interacts with the cell genome, leading to an upregulation in the expression of RNA and proteins in various tissues, including skeletal muscle, brain, liver, and kidneys.[1] This activation of the genetic apparatus is a fundamental aspect of its adaptogenic and therapeutic properties.[3]

This enhanced synthesis is not a direct induction but rather a positive modulation of the natural processes of protein synthesis. This is supported by studies where the protective effects of this compound are eliminated by the administration of a protein synthesis inhibitor, actinomycin D.

The downstream effects of this increased protein synthesis are multifaceted and contribute to this compound's overall actoprotective profile:

-

Enhanced Energy Metabolism: Increased synthesis of mitochondrial enzymes and structural proteins, leading to improved mitochondrial function and ATP production, even under hypoxic conditions.

-

Increased Antioxidant Defense: Upregulation of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and enzymes of the glutathione system.

-

Improved Recovery: Enhanced synthesis of proteins involved in gluconeogenesis, which aids in the utilization of lactate and resynthesis of carbohydrates, accelerating recovery after physical exertion.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available from various experimental studies on this compound.

Table 1: Effects of this compound on Physical Performance

| Parameter | Species/Study Population | Dosage | Duration | Result | Reference |

| Maximal Work Volume | Mice | 50 mg/kg | Single dose | +33% | (Oliynyk & Oh, 2012) |

| Resistance to Fatigue | Mice | 50 mg/kg | Single dose | +60% | (Oliynyk & Oh, 2012) |

| Physical Work Capacity | Elite Athletes | 500 mg/day (250 mg twice daily) | 6 days | Increased time to exhaustion and total work capacity | (BenchChem, 2025) |

Table 2: Effects of this compound on Antioxidant System in Rat Liver under Acute Hypoxia

| Parameter | Condition | This compound Treatment (25 mg/kg) | Result | Reference |

| Reduced Glutathione | Hypoxia | Yes | Prevention of decrease | (Zarubina & Mironova, 2002) |

| SH-Groups | Hypoxia | Yes | Prevention of decrease | (Zarubina & Mironova, 2002) |

| Glutathione Reductase Activity | Hypoxia | Yes | Prevention of activity drop | (Zarubina & Mironova, 2002) |

| Glutathione Peroxidase Activity | Hypoxia | Yes | Prevention of activity drop | (Zarubina & Mironova, 2002) |

Proposed Signaling Pathways

While the precise signaling pathways are not fully elucidated, several have been proposed based on the observed effects of this compound.

Genomic and Protein Synthesis Pathway

This compound's structural similarity to purine bases suggests a direct or indirect interaction with the cellular genome, leading to the upregulation of transcription and translation.

References

- 1. The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of this compound Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Investigating the Antioxidant and Antihypoxant Properties of Bemethyl: A Technical Guide

Abstract

Bemethyl (2-ethylthiobenzimidazole hydrobromide) is a synthetic actoprotector with a well-documented capacity to enhance physical and mental performance, particularly under extreme conditions.[1][2] Its pharmacological profile is characterized by significant antioxidant and antihypoxant activities.[3][4] This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to these properties, intended for researchers, scientists, and drug development professionals. The core mechanism of this compound is its ability to upregulate the synthesis of RNA and proteins, which in turn leads to its diverse therapeutic effects.[5] As an antioxidant, it operates indirectly by inducing the production of endogenous antioxidant enzymes. As an antihypoxant, it enhances the efficiency of mitochondrial energy production, ensuring cellular function during oxygen deficiency. This document consolidates current research, presenting data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Core Pharmacodynamic Effect: Upregulation of Protein Synthesis

The foundational mechanism of this compound's action is its ability to positively modulate the cell's genetic apparatus. Its chemical structure bears a resemblance to purine bases, such as guanine and adenine, which is hypothesized to be the basis for its influence on the cell genome. This interaction is believed to amplify the expression of RNA and subsequently, the synthesis of various proteins. This upregulation is not tissue-specific, with effects observed in the liver, kidneys, brain, and skeletal muscle. This primary action is the genesis of this compound's downstream antioxidant and antihypoxant effects, as it provides the raw materials—enzymes and structural proteins—for these functions.

Caption: Core mechanism of this compound action.

Antioxidant Properties

This compound's antioxidant activity is primarily indirect. Unlike classical antioxidants that directly scavenge free radicals, this compound enhances the body's endogenous antioxidant defense systems through the upregulation of key enzymes.

Mechanism of Action

The antioxidant effect is a direct consequence of the this compound-induced stimulation of protein synthesis. This leads to the de novo synthesis and increased activity of crucial antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Metabolism Enzymes: Including Glutathione Peroxidase (GPX) and Glutathione Reductase (GR), which are central to the glutathione system that detoxifies reactive oxygen species (ROS).

By bolstering this enzymatic shield, this compound helps prevent the activation of lipid peroxidation and reduces overall oxidative stress, particularly under conditions like acute hypoxia. Some research also suggests that the biotransformation of this compound itself into its sulfoxide and sulfone metabolites may contribute to its antioxidant potential under oxidative stress conditions.

Caption: Indirect antioxidant mechanism of this compound.

Quantitative Data Summary

Quantitative data for this compound's antioxidant properties primarily consists of effective dosages used in animal models to elicit a protective effect against oxidative damage. Direct IC50 values for radical scavenging are not applicable due to its indirect mechanism.

| Parameter | Species | Model | This compound Dosage | Observed Effect | Reference |

| Effective Dose | Rat | Acute Hypoxic Hypoxia | 25 mg/kg | Prevented activation of lipid peroxidation and inhibition of the antioxidant system in the brain. | |

| Potentiating Dose | Rat | Intermittent Hypoxic Training | 25 mg/kg (i.p.) for 3 days | Potentiated adaptive metabolic changes and increased resistance to hypoxia, enhancing the antioxidant effect of the training. |

Representative Experimental Protocols

The following are standard protocols that can be adapted to quantify the indirect antioxidant effects of this compound.

Protocol 2.3.1: Superoxide Dismutase (SOD) Activity Assay This assay measures the inhibition of a superoxide-generating reaction by the SOD present in a biological sample.

-

Principle: A system (e.g., xanthine/xanthine oxidase) generates superoxide radicals, which reduce a detector compound (e.g., cytochrome c or nitroblue tetrazolium, NBT) to produce a colored product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color-producing reaction. The degree of inhibition is proportional to the SOD activity.

-

Methodology:

-

Prepare tissue homogenates (e.g., from brain or liver) from control and this compound-treated animals.

-

In a 96-well plate, add the sample homogenate to a reaction mixture containing the detector compound.

-

Initiate the reaction by adding the superoxide-generating system.

-

Measure the change in absorbance at a specific wavelength (e.g., 550 nm for cytochrome c) over time using a spectrophotometer.

-

Calculate SOD activity based on the inhibition rate compared to a standard curve. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of reduction by 50%.

-

Protocol 2.3.2: Catalase (CAT) Activity Assay This assay quantifies the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-